Methyl 4-methyl-1,3-benzoxazole-2-carboxylate
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Overview
Description
Methyl 4-methyl-1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including methyl 4-methyl-1,3-benzoxazole-2-carboxylate, typically involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methyl 4-methylbenzoate under acidic conditions to form the desired benzoxazole compound .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to facilitate the synthesis of benzoxazole compounds under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl 4-methyl-1,3-benzoxazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
Comparison with Similar Compounds
- Methyl 2-methyl-1,3-benzoxazole-4-carboxylate
- 2-Methylbenzoxazole
- 2-Phenylbenzoxazole
Comparison: Methyl 4-methyl-1,3-benzoxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 4-methyl-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)11-9(14-7)10(12)13-2/h3-5H,1-2H3 |
InChI Key |
RBAROFOYTBHJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C(=O)OC |
Origin of Product |
United States |
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